Cas no 2228918-53-2 (1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol)

1-(3-Phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol is a structurally unique cyclopropanol derivative featuring a phenyl-substituted pyrazole moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its rigid cyclopropane ring and functionalized heterocyclic system. The presence of both hydroxyl and pyrazole groups enhances its reactivity, enabling selective modifications for targeted applications. Its stability under standard conditions and compatibility with various synthetic protocols make it a versatile building block for medicinal chemistry research. The compound's defined stereochemistry and purity profile ensure reproducibility in downstream processes, supporting its use in developing biologically active molecules.
1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol structure
2228918-53-2 structure
商品名:1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol
CAS番号:2228918-53-2
MF:C13H14N2O
メガワット:214.263062953949
CID:6593218
PubChem ID:165969650

1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol
    • 2228918-53-2
    • 1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
    • EN300-1863040
    • インチ: 1S/C13H14N2O/c16-13(6-7-13)8-11-9-14-15-12(11)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2,(H,14,15)
    • InChIKey: GHZSSTPZFJZERE-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2C=NNC=2C2C=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 214.110613074g/mol
  • どういたいしつりょう: 214.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 48.9Ų

1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1863040-1.0g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
1g
$1357.0 2023-05-23
Enamine
EN300-1863040-0.05g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
0.05g
$1140.0 2023-09-18
Enamine
EN300-1863040-0.1g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
0.1g
$1195.0 2023-09-18
Enamine
EN300-1863040-10g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
10g
$5837.0 2023-09-18
Enamine
EN300-1863040-0.25g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
0.25g
$1249.0 2023-09-18
Enamine
EN300-1863040-0.5g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
0.5g
$1302.0 2023-09-18
Enamine
EN300-1863040-5g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
5g
$3935.0 2023-09-18
Enamine
EN300-1863040-10.0g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
10g
$5837.0 2023-05-23
Enamine
EN300-1863040-2.5g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
2.5g
$2660.0 2023-09-18
Enamine
EN300-1863040-5.0g
1-[(3-phenyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol
2228918-53-2
5g
$3935.0 2023-05-23

1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol 関連文献

1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-olに関する追加情報

1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol: A Comprehensive Overview

The compound 1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol, identified by the CAS registry number CAS No. 2228918-53-2, is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its cyclopropane ring, which is a three-membered ring with two carbon atoms and one oxygen atom, providing it with unique chemical properties. The presence of the pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, further enhances its reactivity and functional versatility.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery, particularly in the development of bioactive molecules with high potency and selectivity. The 1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol structure has been shown to exhibit promising activity in inhibiting certain enzymes and receptors, making it a valuable candidate for further exploration in medicinal chemistry. Researchers have also explored its potential as a building block for constructing more complex molecular frameworks, leveraging its unique reactivity and stability.

The synthesis of CAS No. 2228918-53-2 involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by the introduction of the phenyl group and subsequent cyclization to form the cyclopropane ring. The reaction conditions, including temperature, solvent, and catalysts, play a critical role in determining the yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the compound's structural integrity and purity.

In terms of applications, 1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1 ol has shown promise in several areas. In the field of materials science, its unique electronic properties make it a potential candidate for use in organic electronics, such as semiconductors and conductive polymers. Additionally, its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic processes.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of CAS No. 2228918 53 2 with greater accuracy. These computational studies have provided insights into its potential interactions with biological systems, paving the way for its application in drug design and development. Furthermore, green chemistry approaches are being explored to optimize its synthesis process, reducing environmental impact while maintaining high yields.

In conclusion, 1-(3 phenyl 1H pyrazol 4 yl)methylcyclopropan 1 ol, or CAS No. 2228918 53 2, represents a significant advancement in organic chemistry due to its versatile structure and promising applications across multiple disciplines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a crucial role in both academic and industrial settings.

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